(3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine
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Overview
Description
(3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the pyrrolidine ring as the nucleophile.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
(3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving neurotransmitter systems and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-Methyl-4-(3-phenylpropyl)pyrrolidin-3-amine: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a methyl and a phenylpropyl group. This unique structure imparts distinct pharmacological properties and makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(3R,4S)-1-methyl-4-(3-phenylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-16-10-13(14(15)11-16)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11,15H2,1H3/t13-,14-/m0/s1 |
InChI Key |
PCROWBDFFUEHCX-KBPBESRZSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)N)CCCC2=CC=CC=C2 |
Canonical SMILES |
CN1CC(C(C1)N)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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